molecular formula C12H8AsClO B13745027 10-Chlorophenoxarsine CAS No. 2865-70-5

10-Chlorophenoxarsine

Cat. No.: B13745027
CAS No.: 2865-70-5
M. Wt: 278.56 g/mol
InChI Key: RUZFPOBOXIDMSZ-UHFFFAOYSA-N
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Description

10-Chlorophenoxarsine is an organoarsenic compound with the molecular formula C12H8AsClO. It is a derivative of phenoxarsine, where a chlorine atom is substituted at the 10th position. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Preparation Methods

10-Chlorophenoxarsine can be synthesized through several methods. One common synthetic route involves the reaction of arsenic trioxide, anhydrous aluminum trichloride, and diphenyl ether . The reaction is typically carried out at elevated temperatures, around 210-240°C, under reduced pressure (12 mm Hg). The yield of this reaction is relatively high, making it a viable method for industrial production .

Chemical Reactions Analysis

10-Chlorophenoxarsine undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 10-Chlorophenoxarsine involves its interaction with molecular targets such as proteins and DNA. It can form complexes with these biomolecules, affecting their structure and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

10-Chlorophenoxarsine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

2865-70-5

Molecular Formula

C12H8AsClO

Molecular Weight

278.56 g/mol

IUPAC Name

10-chlorophenoxarsinine

InChI

InChI=1S/C12H8AsClO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H

InChI Key

RUZFPOBOXIDMSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2Cl

Origin of Product

United States

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